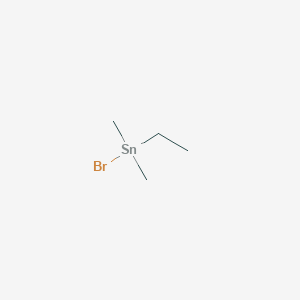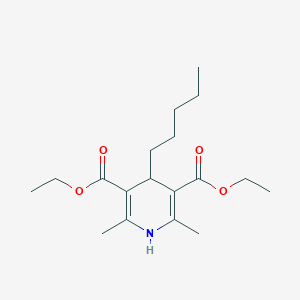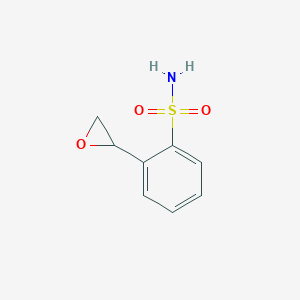
4-Bromo-1-methylisoquinoline
Overview
Description
4-Bromo-1-methylisoquinoline is an organic compound with the molecular formula C10H8BrN It is a derivative of isoquinoline, featuring a bromine atom at the fourth position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-methylisoquinoline typically involves the bromination of 1-methylisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as palladium. For instance, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific substituents introduced during nucleophilic substitution or the extent of oxidation and reduction processes.
Scientific Research Applications
4-Bromo-1-methylisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Research into its potential therapeutic applications, including its role as a precursor for pharmacologically active compounds, is ongoing.
Industry: It is utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism by which 4-Bromo-1-methylisoquinoline exerts its effects involves its interaction with various molecular targets. The bromine atom’s presence allows for selective binding to specific enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still under investigation, but it is known to affect cellular processes through its reactivity and binding properties .
Comparison with Similar Compounds
4-Bromoisoquinoline: Similar in structure but lacks the methyl group at the first position.
1-Methylisoquinoline: Similar but lacks the bromine atom at the fourth position.
Isoquinoline: The parent compound without any substituents.
Properties
IUPAC Name |
4-bromo-1-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-8-4-2-3-5-9(8)10(11)6-12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMPRODBWENBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346613 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104704-40-7 | |
| Record name | 4-Bromo-1-methylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Bromo-1-methylisoquinoline in the synthesis of potential antitumor agents?
A1: this compound serves as a crucial starting material in synthesizing various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones. [] The bromine atom allows for the introduction of different substituents at the 4-position of the isoquinoline ring through various chemical reactions. This structural modification is key to exploring structure-activity relationships and identifying compounds with potent antitumor activity. For instance, reacting this compound with ammonium hydroxide, methylamine, ethylamine, and N-acetylethylenediamine leads to the corresponding 4-amino, 4-methylamino, 4-ethylamino, and 4-N-(acetylethyl)amino derivatives. These derivatives are then further modified to obtain the final isoquinoline-1-carboxaldehyde thiosemicarbazone analogs. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)


